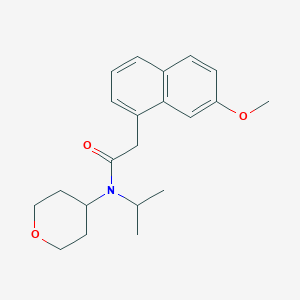![molecular formula C15H11N3O B7641444 2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)
2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PTEO and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of PTEO is not fully understood. However, it is believed that PTEO interacts with metal ions and forms a complex that can induce changes in the biochemical and physiological properties of cells. PTEO has also been found to have a high singlet oxygen quantum yield, which can lead to the production of reactive oxygen species that can induce cell death.
Biochemical and Physiological Effects:
PTEO has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell death in cancer cells and has been found to have anti-inflammatory properties. PTEO has also been found to have antioxidant properties and can scavenge free radicals. Additionally, PTEO has been found to have antibacterial properties and can inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PTEO is its selectivity for metal ions, which makes it an effective fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, PTEO has a high singlet oxygen quantum yield, which makes it an effective photosensitizer for photodynamic therapy.
One of the limitations of PTEO is its potential toxicity. PTEO has been found to induce cell death in cancer cells, but it can also induce cell death in healthy cells. Additionally, PTEO can form complexes with metal ions that can induce changes in the biochemical and physiological properties of cells.
Zukünftige Richtungen
There are several future directions for the research on PTEO. One area of research is the development of more selective fluorescent probes for the detection of metal ions. Another area of research is the development of more effective photosensitizers for photodynamic therapy. Additionally, the potential toxicity of PTEO needs to be further investigated to determine its safety for use in biological and environmental samples.
Synthesemethoden
The synthesis of PTEO involves the reaction of 2-amino-4-phenyl-1,3-oxazole and 2-pyrimidin-4-ylacetaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of PTEO. This synthesis method has been optimized to yield high purity and high yield of PTEO.
Wissenschaftliche Forschungsanwendungen
PTEO has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as a fluorescent probe for the detection of metal ions. PTEO has been found to selectively bind to metal ions, such as copper and zinc, and emit a characteristic fluorescence signal. This property has been utilized in the development of sensors for the detection of metal ions in biological and environmental samples.
Another area of research has been the potential of PTEO as a photosensitizer for photodynamic therapy. PTEO has been found to have a high singlet oxygen quantum yield, which makes it an effective photosensitizer. This property has been utilized in the development of photodynamic therapy for the treatment of cancer.
Eigenschaften
IUPAC Name |
2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-2-4-12(5-3-1)15-18-14(10-19-15)7-6-13-8-9-16-11-17-13/h1-11H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYYOLNFCBCVDU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C=CC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)/C=C/C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7641367.png)

![2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7641378.png)
![N-(cyclobutylmethyl)-2-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylamino)ethanesulfonamide](/img/structure/B7641382.png)
![N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B7641383.png)
![3-ethoxy-N-[(4-methoxyoxan-4-yl)methyl]spiro[3.5]nonan-1-amine](/img/structure/B7641388.png)
![N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine](/img/structure/B7641400.png)
![5-[[2-Hydroxy-3-(3-methylphenoxy)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7641406.png)
![N-(3,4-dihydro-2H-chromen-4-ylmethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B7641412.png)

![6-[4-(2-Hydroxypropanoyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641423.png)
![5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)
